Vardenafil
描述
属性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048318 | |
| Record name | Vardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.4X10-19 mm Hg at 25 °C /Estimated/ | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
224785-90-4 | |
| Record name | Vardenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vardenafil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 °C | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Chlorosulfonation-Based Route (Patent WO99/24433)
The traditional method involves chlorosulfonation of imidazotriazinone using excess chlorosulfonic acid (ClSO₃H) in dichloromethane. The intermediate imidazotriazinone sulfochloride is isolated with 91% yield, followed by amidation with N-ethylpiperazine to yield this compound base (66% yield). However, this method generates aqueous waste during acid quenching and requires prolonged reaction times (8–12 hours).
Sulfonation-Chlorination Route (Patent WO2002/50076)
To address hydrolysis risks, an alternative route sulfonates imidazotriazinone with concentrated H₂SO₄, yielding imidazotriazinone sulfonic acid (80% yield). Subsequent chlorination with thionyl chloride (SOCl₂) and dimethylformamide (DMF) catalyst produces the sulfochloride, which is amidated to this compound base (93% combined yield). This method avoids water until final stages, reducing side reactions.
Anhydrous Synthesis (Patent US20160311827A1)
A modern approach conducts chlorosulfonation under reflux in thionyl chloride (75°C, 1.5 hours), achieving 20–35% higher yields than prior methods. Key innovations include:
Table 1: Comparative Analysis of this compound Base Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Key Solvent | Purity (%) |
|---|---|---|---|---|
| Chlorosulfonation | 66 | 8–12 | Dichloromethane | 98.5 |
| Sulfonation-Chlorination | 93 | 6–8 | Thionyl chloride | 99.2 |
| Anhydrous Synthesis | 95–99 | 1.5 | Thionyl chloride | 99.7 |
Synthesis of this compound Monohydrochloride Trihydrate
Crystallization from Aqueous Solutions (Patent WO2013075680A1)
This compound free base is converted to its monohydrochloride trihydrate via pH-controlled crystallization:
Solvent-Antisolvent Crystallization (Patent US20160311827A1)
Anhydrous modification V of this compound HCl is suspended in acetone (1:90–1:100 molar ratio), followed by water addition (1:5.3–1:6.8). Stirring at 0–5°C for 4–12 hours yields trihydrate with a melting point of 234°C. This method eliminates polymorphic impurities, ensuring batch consistency.
Table 2: Crystallization Conditions for this compound HCl Trihydrate
| Parameter | Aqueous Method | Solvent-Antisolvent |
|---|---|---|
| Solvent | Water | Acetone/Water |
| Temperature (°C) | 20–30 | 0–5 |
| pH | 3.7–3.8 | N/A |
| Drying Conditions | Ambient | 30–35°C (Vacuum) |
| Melting Point (°C) | 193–198 | 234 |
Purity Optimization and Impurity Control
Role of Aprotic Solvents
Thionyl chloride and toluene reduce hydrolytic degradation during sulfonyl chloride formation. In the anhydrous method, residual water <0.1% is achieved via azeotropic distillation with toluene.
pH-Dependent Purification
Adjusting aqueous extracts to pH 3.2–4.2 precipitates monohydrochloride trihydrate while leaving ionic byproducts (e.g., NaCl) in solution. This step reduces inorganic impurities to <0.05%.
Analytical Characterization
-
XRPD : Diffractograms confirm trihydrate crystallinity (Figs. 1, 4 in).
-
DSC : Endothermic peaks at 234°C verify hydrate stability (Figs. 2, 5 in).
Environmental and Industrial Considerations
Waste Reduction
The anhydrous method eliminates 90% of aqueous waste compared to traditional routes by recycling thionyl chloride and avoiding water-intensive quenches.
化学反应分析
拜耳38-9456 会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰化合物中存在的官能团。
取代: 取代反应通常用于将不同的官能团引入化合物中。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
拜耳38-9456 在科学研究中具有广泛的应用,包括:
化学: 它用作模型化合物来研究磷酸二酯酶的抑制。
生物学: 该化合物用于研究环磷酸鸟苷在细胞信号通路中的作用。
医学: 拜耳38-9456 广泛用于研究其治疗勃起功能障碍和其他相关疾病的治疗潜力。
作用机制
拜耳38-9456 的作用机制涉及抑制环磷酸鸟苷特异性磷酸二酯酶5型。该酶负责降解阴茎海绵体的环磷酸鸟苷。 通过抑制这种酶,拜耳38-9456 提高了环磷酸鸟苷的水平,导致平滑肌细胞松弛和阴茎血流量增加,从而导致勃起 .
相似化合物的比较
Sildenafil vs. Vardenafil
- Chemical Structure: Both drugs share a triazolopyrimidinone core, with minor modifications (e.g., this compound replaces sildenafil’s piperazinyl sulfone group with an ethylpiperazine moiety). This structural similarity results in a high shape-based similarity score (0.955) and overlapping binding orientations in PDE5’s active site .
- Binding Affinity : Molecular docking studies show that both compounds form hydrogen bonds with GLN817 and occupy similar hydrophobic pockets, leading to comparable inhibitory potency (IC₅₀ values: 0.7 nM for this compound vs. 3.9 nM for sildenafil) .
Tadalafil vs. This compound
Table 1: Structural and Molecular Comparison
| Parameter | This compound | Sildenafil | Tadalafil |
|---|---|---|---|
| Core Structure | Triazolopyrimidinone | Triazolopyrimidinone | Methyldione |
| PDE5 IC₅₀ (nM) | 0.7 | 3.9 | 1.0 |
| Half-Life (h) | 4–5 | 4 | 17.5 |
| Tmax (h) | 1 | 1 | 2 |
| Food Interaction | Reduced absorption | Reduced absorption | No effect |
| Selectivity (PDE5:PDE11) | 15:1 | 10:1 | 78:1 |
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Sildenafil | Tadalafil |
|---|---|---|---|
| Tmax (h) | 1 | 1 | 2 |
| t½ (h) | 4–5 | 4 | 17.5 |
| Protein Binding | 95% | 96% | 94% |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
Efficacy
- ED Populations : In men with SCI, this compound improved EF domain scores from 11.6 to 22.0 (vs. placebo: 12.1 to 13.5), with 76% penetration success . Similar efficacy rates (~70–80%) are reported for sildenafil and tadalafil in general ED populations .
- Onset : this compound and sildenafil act within 30–60 minutes, while tadalafil’s prolonged activity allows for spontaneity .
Regulatory and Adulteration Concerns
- Adulterants : Illicit analogs like morphardenafil (morpholine-substituted this compound) and pseudo-vardenafil are detected in dietary supplements, posing safety risks due to unregulated synthesis .
- Generics : Generic this compound demonstrates bioequivalence to brand-name Levitra, with identical efficacy and safety .
生物活性
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction (ED). Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing critical insights into its efficacy and safety profile.
This compound enhances erectile function by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, leading to increased cGMP levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection. This compound's selectivity for PDE5 over other phosphodiesterases contributes to its effectiveness in treating ED.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life. Key pharmacokinetic parameters include:
- Tmax (Time to Maximum Concentration): Approximately 40-60 minutes in fasted individuals.
- Half-Life (T1/2): About 4 hours.
- Bioavailability: Approximately 14.5%.
- Volume of Distribution: 208 L.
- Protein Binding: ~95% bound to plasma proteins.
High-fat meals can delay absorption but do not significantly affect overall bioavailability .
Inhibition of PDE5
This compound exhibits a strong inhibitory effect on PDE5 with an IC50 value of 0.7 nM, making it more potent than other PDE5 inhibitors like sildenafil and tadalafil . Its selectivity is notable, with over 1000-fold selectivity against other isoforms such as PDE8, PDE9, and PDE10 .
Clinical Studies
Numerous clinical trials have assessed the efficacy of this compound in various populations:
- General Population: In a pivotal study, men with ED showed significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, scores improved from baseline averages of 13.6 to 21.8 after treatment with 10 mg this compound compared to a placebo group .
- Diabetic Patients: A randomized trial involving diabetic men demonstrated similar efficacy, with IIEF scores increasing significantly from 13.9 to 22.9 in the this compound group versus a placebo increase from 13.7 to 16.3 (P < 0.0001) .
Case Studies
Case Study: Efficacy in Diabetic Patients
A double-blind study investigated this compound's effects on erectile function in men with diabetes. The results indicated substantial improvements in sexual performance and satisfaction, highlighting this compound's role as a viable treatment option for this population.
Case Study: Safety Profile
In another study focusing on safety, this compound was generally well-tolerated among participants, with side effects primarily including headache, flushing, and dyspepsia. Serious adverse events were rare, underscoring its favorable safety profile compared to other ED treatments .
Summary Table of Biological Activity
| Parameter | This compound |
|---|---|
| Mechanism | PDE5 inhibition |
| IC50 | 0.7 nM |
| Tmax | 40-60 minutes |
| Half-Life | ~4 hours |
| Bioavailability | ~14.5% |
| Protein Binding | ~95% |
| Common Side Effects | Headache, flushing |
常见问题
Q. How do circadian rhythms impact this compound’s pharmacokinetics in OSA patients?
- Methodology : Factorial RCTs (CPAP ± this compound) measure nocturnal tumescence via RigiScan® . Preliminary data show nonsignificant IIEF-EF improvements (+4 points) with nightly dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
